molecular formula C19H15F5N4O2S B10895205 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10895205
M. Wt: 458.4 g/mol
InChI Key: CKBQEZIHYAYFMO-YCPBAFNGSA-N
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Description

The compound 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic molecule featuring multiple functional groups, including triazole, thiol, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.

    Attachment of the Methoxy and Trifluoromethylphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with an aldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy and trifluoromethylphenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies due to its unique structural features.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The difluoromethyl and trifluoromethyl groups could enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)-5-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-ol

Uniqueness

The uniqueness of 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Properties

Molecular Formula

C19H15F5N4O2S

Molecular Weight

458.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H15F5N4O2S/c1-29-15-6-5-11(9-25-28-17(16(20)21)26-27-18(28)31)7-12(15)10-30-14-4-2-3-13(8-14)19(22,23)24/h2-9,16H,10H2,1H3,(H,27,31)/b25-9+

InChI Key

CKBQEZIHYAYFMO-YCPBAFNGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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